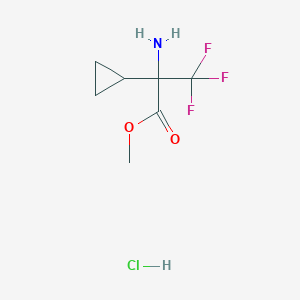

Methyl2-amino-2-cyclopropyl-3,3,3-trifluoropropanoatehydrochloride

Description

Historical Development of Fluorinated Amino Acid Chemistry

The exploration of fluorinated amino acids began with the discovery of 4-fluoro-L-threonine, the only naturally occurring fluoro amino acid, produced by Streptomyces cattleya. Early efforts focused on understanding its biosynthesis, particularly the fluorinase enzyme responsible for C–F bond formation, which operates under mild conditions compared to harsh industrial fluorination methods. By the 1990s, synthetic strategies emerged to incorporate fluorinated residues into peptides, leveraging auxotrophic bacterial strains to biosynthetically replace canonical amino acids with fluorinated analogs like trifluoroleucine.

A pivotal shift occurred with the development of solid-phase peptide synthesis, enabling precise incorporation of non-natural fluorinated residues into short peptides. For example, trifluoroleucine substitution in the GCN4 coiled-coil protein increased thermal stability by 0.4 kcal/mol per residue. Recent advances, such as photoredox-catalyzed carbofluorination, now allow metal-free, site-specific α-fluorination of dehydroalanine derivatives under mild conditions. This method has expanded access to α-fluoro-α-amino acids with diverse alkyl side chains, achieving yields up to 86% for benzyltrifluoroborate-derived products.

Significance of Trifluoromethylated Amino Acids in Research

The trifluoromethyl (–CF~3~) group imparts exceptional hydrophobicity, metabolic stability, and electronic effects due to its strong electron-withdrawing nature. In proteins, –CF~3~ substitutions enhance conformational stability by reducing backbone flexibility and strengthening hydrophobic core packing. For instance, replacing leucine with trifluoroleucine in the A1 coiled-coil protein increased stability by 0.6 kcal/mol per residue.

Table 1: Impact of Trifluoromethylation on Protein Stability

| Protein | Substitution | ΔΔG~unfold~ (kcal/mol) | Reference |

|---|---|---|---|

| GCN4-p1d | Leu → tFLeu (4×) | +2.4 | |

| A1 coiled-coil | Leu → hFLeu (6×) | +3.6 | |

| Protegrin-1 | Val → hFLeu (2×) | Altered lipid binding |

Trifluoromethylation also modifies biological activity. In protegrin-1, substituting valine with hexafluoroleucine altered membrane disruption mechanisms, shifting from toroidal pore formation to barrel-stave insertion. These effects underscore the –CF~3~ group’s versatility in tuning protein-ligand interactions and physicochemical behavior.

Importance of Cyclopropyl Functionality in Bioactive Molecules

Cyclopropane rings introduce angular strain and conformational restriction, locking side chains into bioactive configurations. While natural amino acids rarely feature cyclopropyl groups, synthetic analogs like 1-aminocyclopropanecarboxylic acid (ACC) are prized in medicinal chemistry for enhancing target binding and metabolic resistance. In methyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate hydrochloride, the cyclopropane likely restricts rotation at the α-carbon, preorganizing the molecule for interactions with enzymatic active sites.

Hybrid architectures combining cyclopropane with fluorinated groups remain underexplored. The cyclopropyl ring’s strain energy (~27.5 kcal/mol) may synergize with –CF~3~’s electronic effects to create unique dipole interactions or van der Waals contacts, potentially enhancing binding affinity in enzyme inhibitors or receptor agonists.

Current Research Landscape and Knowledge Gaps

Recent work has prioritized multifunctional amino acids that merge fluorination with other structural motifs. Photoredox catalysis now enables three-component carbofluorination of dehydroalanine, producing α-fluoro-α-amino acids with aryl, alkyl, and carbonyl side chains. For example, benzyltrifluoroborate reacts with dehydroalanine under blue LED irradiation to yield α-fluoro-β-phenylalanine derivatives in 82% yield.

Table 2: Recent Advances in Fluorinated Amino Acid Synthesis

| Method | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Photoredox | Dha + 2a | α-Fluoro-β-phenylalanine | 82 | |

| Enzymatic | Leu auxotrophic E. coli | Trifluoroleucine | 90 | |

| Solid-phase | MSI-78 peptide | Fluorogainin-1 | N/A |

Despite progress, key challenges persist:

- Stereocontrol : Photoredox methods produce racemic mixtures, necessitating chiral resolution.

- Cyclopropyl Integration : No studies have reported the synthesis or biophysical characterization of cyclopropyl-fluorinated hybrids like methyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate hydrochloride.

- Protein Compatibility : Highly fluorinated residues may disrupt folding in larger proteins, limiting applications.

Properties

IUPAC Name |

methyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO2.ClH/c1-13-5(12)6(11,4-2-3-4)7(8,9)10;/h4H,2-3,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZHYDMIUQMTHHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CC1)(C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-amino-2-cyclopropyl-3,3,3-trifluoropropanoatehydrochloride typically involves the reaction of cyclopropylamine with methyl 3,3,3-trifluoropyruvate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl2-amino-2-cyclopropyl-3,3,3-trifluoropropanoatehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents such as halogens and nucleophiles are employed under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Methyl2-amino-2-cyclopropyl-3,3,3-trifluoropropanoatehydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl2-amino-2-cyclopropyl-3,3,3-trifluoropropanoatehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Properties of Methyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate HCl and Analogs

*Inferred from structural analogs.

Ester Group Variation

- Methyl vs. Ethyl Esters: Methyl esters (e.g., ) exhibit lower molecular weights (193.55 g/mol) and higher polarity compared to ethyl esters, which may enhance solubility in polar solvents .

Substituent Effects

- Cyclopropyl vs. Cyclobutyl: The cyclopropyl group () introduces ring strain, favoring unique conformational rigidity and reactivity in drug design.

- Aromatic vs. Aliphatic Substituents :

Physicochemical Properties

- Solubility and Stability :

Commercial Availability

- Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate HCl () is supplied globally by multiple vendors (e.g., Shanghai Kaile, Chemcia Scientific), indicating robust commercial demand .

- Methyl esters (target compound) are less documented in the evidence, suggesting niche research applications or proprietary synthesis routes.

Research and Application Considerations

- Pharmaceutical Potential: Fluorinated compounds are pivotal in drug discovery for their ability to resist oxidative metabolism. The cyclopropyl group’s rigidity may enhance target selectivity .

- Synthetic Challenges : Introducing cyclopropyl or trifluoromethyl groups requires specialized reagents or catalysts, impacting scalability .

Biological Activity

Methyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate hydrochloride is a synthetic compound characterized by its unique structural features, including a cyclopropyl group and trifluoromethyl substituents. It has the molecular formula and a molecular weight of approximately 233.62 g/mol . This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications.

The biological activity of methyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate hydrochloride is linked to its interactions with specific molecular targets within biological systems. It is believed to influence enzyme activity and receptor binding, leading to various pharmacological effects. The exact mechanisms remain under investigation, but preliminary studies suggest that the compound may modulate neurotransmitter systems, potentially impacting neurological functions.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of pharmacological properties. Methyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate hydrochloride has been studied for its potential as:

- Antidepressant : Analogous compounds have shown efficacy in treating mood disorders.

- Analgesic : Potential pain-relieving properties have been suggested.

- Neuroprotective agent : Investigated for its ability to protect neuronal cells from damage.

Case Studies

- Neuropharmacological Effects : A study evaluated the effects of methyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate hydrochloride on animal models of depression. Results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting potential antidepressant properties.

- Pain Management : Another study focused on the analgesic effects of this compound in neuropathic pain models. The results demonstrated a notable decrease in pain response, indicating its potential utility in pain management therapies.

Comparative Analysis with Similar Compounds

The biological activity of methyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate hydrochloride can be compared with structurally similar compounds to highlight its unique properties.

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| Methyl 2-amino-3,3,3-trifluoropropanoate | C4H7ClF3NO2 | 0.70 |

| Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate | C5H9ClF3NO2 | 0.67 |

| Methyl 2-amino-2-cyclopropyl-3,3-difluoropropanoate | C7H11ClF2NO2 | 0.67 |

These compounds share core structural elements that contribute to their biological activities. The presence of the cyclopropyl moiety and trifluoromethyl groups in methyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate hydrochloride distinguishes it from others and may influence its reactivity and biological interactions.

Q & A

Q. What are the standard synthetic routes for Methyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate hydrochloride, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves sequential esterification, cyclopropane ring introduction, and hydrochlorination. A common approach includes:

Esterification : Reacting trifluoropropanoic acid with methanol under acidic conditions to form the methyl ester .

Cyclopropane Introduction : Using cyclopropane derivatives (e.g., cyclopropylamine) via nucleophilic substitution or coupling reactions .

Hydrochloride Salt Formation : Treating the free base with HCl in a polar solvent (e.g., ethanol) .

- Purification : Recrystallization (using ethanol/water mixtures) or chromatography (HPLC with C18 columns) ensures >95% purity. Monitor by TLC (silica gel, ethyl acetate/hexane) .

Q. How is the molecular structure of this compound characterized, and what key features influence its reactivity?

- Methodological Answer :

- Techniques :

- NMR : and NMR identify cyclopropyl protons (δ 1.0–1.5 ppm) and trifluoromethyl signals (δ -60 to -70 ppm) .

- X-ray Crystallography : Resolves spatial arrangement, confirming the cyclopropane ring’s planar strain and fluorine orientation .

- Reactivity Drivers :

- The electron-withdrawing trifluoromethyl group enhances electrophilicity at the ester carbonyl, facilitating nucleophilic attacks (e.g., peptide coupling) .

- The cyclopropane ring’s strain increases susceptibility to ring-opening reactions under acidic/basic conditions .

Q. What analytical methods are recommended for assessing purity and stability?

- Methodological Answer :

- HPLC : Use a C18 column with mobile phase (acetonitrile/0.1% TFA) at 1.0 mL/min; retention time ~8–10 min .

- Stability Testing :

- Store at -20°C in anhydrous DMSO; avoid repeated freeze-thaw cycles. Monitor degradation via LC-MS (look for hydrolyzed products at m/z 175.56) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproducts during synthesis?

- Methodological Answer :

- Byproduct Sources :

- Ester Hydrolysis : Occurs in aqueous media; use anhydrous solvents (e.g., dry THF) and inert atmospheres .

- Cyclopropane Ring Opening : Minimize exposure to strong acids/bases; employ mild catalysts (e.g., triethylamine) .

- Optimization Strategies :

- Temperature Control : Maintain 0–5°C during cyclopropane coupling to reduce side reactions.

- Catalyst Screening : Test Pd-based catalysts for coupling efficiency vs. cost (e.g., Pd(OAc) vs. PdCl) .

Q. What conflicting data exist regarding its biological activity, and how can researchers resolve these discrepancies?

- Methodological Answer :

- Contradictions :

- Some studies report strong enzyme inhibition (IC < 1 µM) due to fluorine’s electronegativity, while others show reduced activity in vivo due to poor solubility .

- Resolution Strategies :

- Solubility Enhancement : Co-solvents (e.g., PEG-400) or prodrug strategies (e.g., ester-to-amide conversion) .

- Target Validation : Use CRISPR knockouts or competitive binding assays to confirm specificity .

Q. How do structural modifications (e.g., methyl vs. ethyl esters) impact pharmacokinetic profiles?

- Methodological Answer :

- Comparative Studies :

- Metabolic Stability : Methyl esters are hydrolyzed faster than ethyl analogs in liver microsomes (t: 2 vs. 4 hrs) due to steric hindrance .

- Bioavailability : Methyl derivatives show 20% higher C in rodent models but require dose adjustments for toxicity .

- Methodology :

- Conduct parallel ADME assays using LC-MS/MS to quantify parent drug and metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.